molecular formula C10H8N2O2 B12079203 (2E)-3-(1H-Indazol-6-yl)acrylic acid

(2E)-3-(1H-Indazol-6-yl)acrylic acid

Cat. No.: B12079203
M. Wt: 188.18 g/mol
InChI Key: LOOFASNXFXTGRP-DUXPYHPUSA-N
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Description

(2E)-3-(1H-Indazol-6-yl)acrylic acid is a heterocyclic compound featuring an indazole core substituted at the 6-position with an acrylic acid group in the trans (E) configuration. Indazole derivatives are of significant interest in medicinal chemistry due to their bioisosteric relationship with indole and benzimidazole scaffolds, which are prevalent in pharmaceuticals.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(E)-3-(1H-indazol-6-yl)prop-2-enoic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1-6H,(H,11,12)(H,13,14)/b4-2+

InChI Key

LOOFASNXFXTGRP-DUXPYHPUSA-N

Isomeric SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)NN=C2

Canonical SMILES

C1=CC2=C(C=C1C=CC(=O)O)NN=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1H-Indazol-6-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(1H-Indazol-6-yl)acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2E)-3-(1H-Indazol-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Indazole vs.
  • Chain Length and Functional Groups : Acetic acid derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) lack the conjugated double bond of acrylic acid, reducing rigidity and electronic conjugation, which may impact binding affinity .

Biological Activity

(2E)-3-(1H-Indazol-6-yl)acrylic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, antimicrobial activity, and its mechanism of action.

Structural Characteristics

The compound features an acrylic acid moiety linked to a substituted indazole ring , which allows for diverse biological interactions. Its molecular formula contributes to both hydrophilic and lipophilic properties, enhancing its bioavailability and interaction with various biological targets.

1. Anticancer Properties

Indazole derivatives, including (2E)-3-(1H-Indazol-6-yl)acrylic acid, have shown significant potential in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells, potentially through the modulation of various signaling pathways.

Case Study:
A study examining indazole carboxylic acids demonstrated their ability to inhibit the growth of several cancer cell lines. The results showed a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic use .

2. Anti-inflammatory Effects

The compound may modulate inflammatory pathways, offering therapeutic benefits for conditions characterized by excessive inflammation. Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines.

Mechanism of Action:
The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in regulating immune responses .

3. Antimicrobial Activity

Research indicates that (2E)-3-(1H-Indazol-6-yl)acrylic acid possesses antimicrobial properties, potentially effective against various bacterial strains. Its structural features allow it to interact with microbial targets, leading to bactericidal effects.

Table: Comparative Biological Activities of Indazole Derivatives

Compound NameStructure FeaturesBiological Activity
(2E)-3-(1H-Indazol-6-yl)acrylic acidAcrylic acid + IndazoleAnticancer, Anti-inflammatory, Antimicrobial
GamendazoleIndazole carboxylic acidAnti-spermatogenic
LonidamineIndazole derivativeInhibits transformed cell expansion

The biological activity of (2E)-3-(1H-Indazol-6-yl)acrylic acid is primarily linked to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular processes, modulating their activity and leading to various biological effects.

Key Mechanisms:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death in cancer cells.
  • Cytokine Modulation: Inhibition of pro-inflammatory cytokine release.
  • Microbial Target Interaction: Disruption of bacterial cell wall synthesis or function.

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